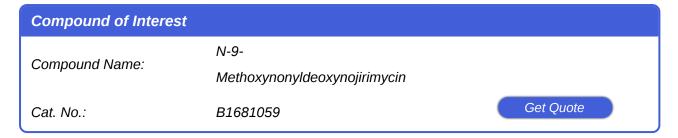


N-9-Methoxynonyldeoxynojirimycin: A Technical Guide to a Broad-Spectrum Glycosidase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-9-Methoxynonyldeoxynojirimycin, also known as UV-4B or MON-DNJ, is a synthetic iminosugar that acts as a potent inhibitor of host-based α -glucosidases. This technical guide provides an in-depth overview of its mechanism of action, therapeutic potential as a broad-spectrum antiviral agent, and available experimental data. The document includes a compilation of quantitative data, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows to support further research and development efforts.

Introduction

N-9-Methoxynonyldeoxynojirimycin (UV-4B) is a derivative of 1-deoxynojirimycin (DNJ), an iminosugar naturally found in mulberry leaves.[1] As a member of the iminosugar class of compounds, UV-4B is a structural mimic of monosaccharides, enabling it to competitively inhibit the activity of specific glycosidases. Its primary mechanism of action involves the inhibition of endoplasmic reticulum (ER) resident α -glucosidases I and II.[1][2][3][4] These host enzymes are critical for the proper folding of viral glycoproteins, a process essential for the assembly and maturation of many enveloped viruses. By targeting a host-based pathway, UV-4B presents a



high barrier to the development of viral resistance.[1][4] This characteristic, combined with its broad-spectrum antiviral activity against viruses such as dengue, influenza, and filoviruses, makes UV-4B a promising candidate for further drug development.[1][2][3][5]

Mechanism of Action

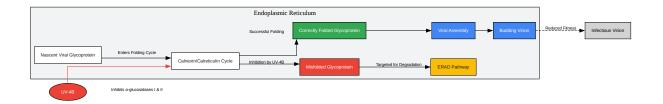
The antiviral activity of **N-9-Methoxynonyldeoxynojirimycin** stems from its ability to competitively inhibit the host's ER α -glucosidases I and II.[4] These enzymes are responsible for the sequential trimming of the three terminal glucose residues from N-linked glycans attached to newly synthesized glycoproteins. This deglucosylation process is a critical step in the calnexin/calreticulin cycle, a major chaperone system in the ER that ensures the correct folding of these proteins.

By inhibiting α -glucosidases I and II, UV-4B prevents the removal of glucose residues, leading to the accumulation of misfolded viral glycoproteins.[2][4] These improperly folded proteins are retained in the ER and are ultimately targeted for degradation by the ER-associated degradation (ERAD) pathway. The disruption of glycoprotein folding has several downstream consequences for the viral life cycle, including:

- Impaired assembly of new virions.
- Reduced secretion of viral particles.
- Decreased fitness and infectivity of the progeny virions that are released.[3]

The following diagram illustrates the proposed mechanism of action of **N-9-Methoxynonyldeoxynojirimycin**.





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Caption: Proposed mechanism of action of N-9-Methoxynonyldeoxynojirimycin (UV-4B).

Quantitative Data In Vitro Antiviral Activity

While specific IC50 values for **N-9-Methoxynonyldeoxynojirimycin** against purified α -glucosidase I and II are not readily available in the public domain, its antiviral efficacy has been demonstrated in various cell-based assays. The effective concentration (EC50) required to inhibit viral replication by 50% has been determined for several viruses.

Table 1: In Vitro Antiviral Activity of N-9-Methoxynonyldeoxynojirimycin (UV-4B)



Virus	Cell Line	EC50 (μM)	Reference
SARS-CoV-2 (Wild Type)	ACE2-A549 (Human Lung)	2.694	[6]
SARS-CoV-2 (Wild Type)	Caco-2 (Human Colon)	2.489	[6]
SARS-CoV-2 (Beta Variant)	ACE2-A549 (Human Lung)	4.369	[6]
SARS-CoV-2 (Beta Variant)	Caco-2 (Human Colon)	6.816	[6]
Dengue Virus (DENV 1-4)	Multiple	Potent	[1][3]
Influenza A and B	Primary Human Bronchial Epithelial Cells	82 to >500	[4]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of UV-4B in protecting against lethal viral challenges.

Table 2: In Vivo Efficacy of N-9-Methoxynonyldeoxynojirimycin (UV-4B) in Mouse Models



Virus Challenge	Outcome	Reference
Dengue Virus (DENV)	Dose-dependent protection from lethal infection, reduced viral titer, decreased cytokine levels.	[1]
Influenza A (H1N1, oseltamivirsensitive & -resistant)	Protection against lethal infection.	[4]
Influenza A (H3N2)	Protection against lethal infection.	[1]
Influenza B	Protection against lethal infection.	[1][4]

Human Pharmacokinetics

A Phase 1a clinical trial in healthy human subjects provided key pharmacokinetic data for single oral doses of UV-4B.

Table 3: Summary of Key Pharmacokinetic Parameters of UV-4 in Healthy Human Subjects

Parameter	Value Range (across doses of 3-1000 mg)
Median Time to Maximum Plasma Concentration (Tmax)	0.5 - 1 hour
Exposure (AUC)	Increased approximately in proportion with dose

Experimental Protocols Synthesis of N-9-Methoxynonyldeoxynojirimycin

A detailed, step-by-step protocol for the synthesis of **N-9-Methoxynonyldeoxynojirimycin** is not publicly available. However, the general synthesis of N-alkylated deoxynojirimycin derivatives involves the reductive amination of 1-deoxynojirimycin with the corresponding aldehyde.



The following workflow outlines the general synthetic strategy.



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Caption: General synthetic workflow for N-alkylated deoxynojirimycin derivatives.

Alpha-Glucosidase Inhibitory Assay

The following protocol is a general method for determining the in vitro α -glucosidase inhibitory activity of a compound, which can be adapted for **N-9-Methoxynonyldeoxynojirimycin**. This assay utilizes p-nitrophenyl- α -D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α -glucosidase to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[7][8]

Materials:

- α-Glucosidase from Saccharomyces cerevisiae
- p-Nitrophenyl-α-D-glucopyranoside (pNPG)
- Phosphate buffer (e.g., 0.1 M, pH 6.8)
- N-9-Methoxynonyldeoxynojirimycin (test inhibitor)
- Acarbose (positive control)
- Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
- 96-well microplate
- Microplate reader



Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of α-glucosidase in phosphate buffer.
 - Prepare a stock solution of pNPG in phosphate buffer.
 - Prepare serial dilutions of N-9-Methoxynonyldeoxynojirimycin and acarbose in phosphate buffer to obtain a range of concentrations for IC50 determination.
- Assay Protocol:
 - In a 96-well microplate, add a specific volume of the test inhibitor or control solution to the respective wells.
 - \circ Add the α-glucosidase solution to each well and incubate at 37°C for a defined period (e.g., 10 minutes).
 - Initiate the enzymatic reaction by adding the pNPG solution to each well.
 - Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).
 - Stop the reaction by adding the sodium carbonate solution.
 - Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

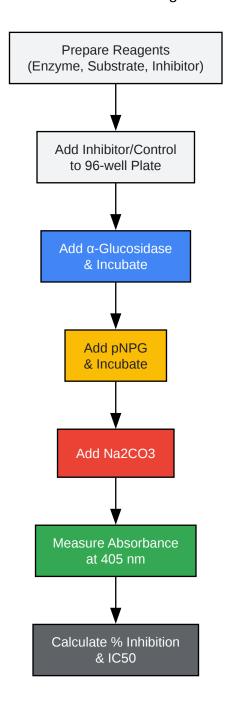
Data Analysis:

- The percentage of α-glucosidase inhibition is calculated using the following formula: %
 Inhibition = [(Absorbance of control Absorbance of sample) / Absorbance of control] x

 100
- The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



The following diagram illustrates the workflow for the α -glucosidase inhibitory assay.



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Caption: Workflow for the α -glucosidase inhibitory assay.

Conclusion

N-9-Methoxynonyldeoxynojirimycin (UV-4B) is a promising broad-spectrum antiviral candidate with a well-defined mechanism of action targeting host α -glucosidases. Its efficacy



against a range of clinically relevant viruses, coupled with a high barrier to resistance, underscores its potential for further development as a therapeutic agent. This technical guide provides a comprehensive summary of the current knowledge on UV-4B, including its mechanism, available quantitative data, and relevant experimental protocols, to serve as a valuable resource for the scientific and drug development communities. Further research is warranted to fully elucidate its enzyme kinetics and to develop a scalable synthetic process.

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